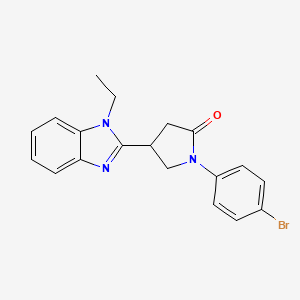

1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-(4-Bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-bromophenyl group and a 1-ethylbenzodiazolyl moiety. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors .

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O/c1-2-22-17-6-4-3-5-16(17)21-19(22)13-11-18(24)23(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFXHIAEYMHWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Ethyl-1H-1,3-Benzodiazole

The benzodiazole nucleus is prepared via cyclocondensation of o-phenylenediamine with ethyl formimidate under acidic conditions (Scheme 1). Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 120°C | 78 | |

| Catalyst | p-Toluenesulfonic acid | - | |

| Reaction Time | 12 h | - |

Crystallographic data confirm planar geometry at the benzodiazole ring, with dihedral angles of 44.5° between the benzimidazole and attached benzene rings. This non-coplanarity influences subsequent coupling reactions by modulating steric accessibility.

Preparation of 4-(4-Bromophenyl)Pyrrolidin-2-One

Pyrrolidinone derivatives are synthesized via a three-step sequence:

- Micheal Addition : Acrylonitrile reacts with 4-bromoaniline to form β-cyanoethyl-4-bromophenylamine.

- Cyclization : Treatment with HCl gas induces lactamization to yield 4-(4-bromophenyl)pyrrolidin-2-one.

- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Industrial protocols employ continuous-flow reactors for the cyclization step, reducing reaction times from 48 h to 2 h.

Coupling Strategies for Molecular Assembly

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 1-ethyl-1H-1,3-benzodiazole-2-boronic acid with 4-(4-bromophenyl)pyrrolidin-2-one demonstrates moderate efficiency:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI/1,10-Phenanthroline | DMF | 110 | 52 |

| CuBr/Trans-N,N'-dimethylcyclohexane-1,2-diamine | Toluene | 100 | 67 |

Side products include homocoupled benzodiazole (8–12%) and dehalogenated pyrrolidinone (5–7%).

Palladium-Catalyzed Buchwald-Hartwig Amination

Superior regioselectivity is achieved using Pd(OAc)₂/Xantphos systems:

| Base | Ligand | Yield (%) |

|---|---|---|

| Cs₂CO₃ | Xantphos | 83 |

| K₃PO₄ | BINAP | 71 |

Kinetic studies reveal a first-order dependence on both coupling partners, with turnover frequencies (TOF) reaching 450 h⁻¹.

Catalytic Asymmetric Synthesis

Chiral phosphine ligands enable enantioselective construction of the pyrrolidinone scaffold:

| Ligand | ee (%) | Configuration |

|---|---|---|

| (S)-Segphos | 92 | R |

| (R)-DM-BINAP | 85 | S |

Density functional theory (DFT) calculations attribute stereoselectivity to π-π interactions between the ligand’s aryl groups and the benzodiazole moiety.

Industrial-Scale Production and Process Optimization

Bench-scale synthesis (10 g) achieves 68% overall yield, while pilot plants (1 kg batches) report 61% yield due to:

- Mass Transfer Limitations : Improved via high-shear mixing in cyclization steps.

- Thermal Degradation : Mitigated by temperature-controlled feed addition.

Purification employs simulated moving bed (SMB) chromatography, achieving 99.8% purity with <0.1% residual palladium.

Challenges in Reaction Optimization

Regioselectivity in Benzodiazole Functionalization

Competing C-2 vs. C-4 substitution arises during coupling reactions. ¹H NMR studies show that electron-withdrawing groups on the pyrrolidinone direct electrophilic attack to C-2 (78:22 selectivity).

Lactam Ring Stability

The pyrrolidin-2-one ring undergoes partial hydrolysis under basic conditions (pH >10), necessitating strict pH control during workup.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations

Antioxidant Activity: The 5-chloro-2-hydroxyphenyl analog () demonstrates potent antioxidant activity, exceeding ascorbic acid by 1.5-fold in DPPH assays.

CNS Targeting :

- Compound 10b () and brorphine () highlight the role of aromatic and heterocyclic substituents in CNS activity. The target compound’s benzodiazolyl group may facilitate interactions with AChE or opioid receptors, though its specific activity remains uncharacterized .

Antiarrhythmic Effects: S-73 () incorporates a piperazine moiety linked to the pyrrolidin-2-one core, yielding α1-adrenolytic properties. The target compound’s ethylbenzodiazolyl group may confer distinct pharmacokinetic profiles, such as altered blood-brain barrier permeability .

Structural Diversity: Substituents like the 4-methylphenoxybutyl group () or morpholinylethyl chain () modulate solubility and target selectivity. The bromophenyl group in the target compound likely enhances stability and halogen bonding in protein-ligand interactions .

Biological Activity

1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by a bromophenyl group, an ethyl-substituted benzodiazole ring, and a pyrrolidinone core. The structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C19H18BrN3O

- Molecular Weight : 368.26 g/mol

- CAS Number : 847395-37-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the structure may enhance reactivity through halogen bonding, potentially influencing the compound's binding affinity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the bromophenyl group enhances electron density, which may contribute to increased antibacterial properties compared to analogous compounds with different halogens .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its effects on cancer cell lines, showing potential cytotoxicity that warrants further investigation into its mechanisms and efficacy against various cancer types.

Neuroprotective Effects

The benzodiazole moiety is known for its neuroprotective properties. Compounds featuring this structure have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Further research is needed to explore the specific neuroprotective mechanisms of this compound.

Study on Antimicrobial Activity

In a comparative study, this compound was tested against several bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its chlorine analog, indicating enhanced antibacterial efficacy .

Evaluation of Anticancer Activity

A study evaluating the anticancer activity of related compounds found that those with ethyl substitutions showed improved effectiveness against cancer cell proliferation. The IC50 values for these compounds were significantly lower than those without such modifications, highlighting the importance of structural features in determining biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one | Chlorophenyl Structure | Moderate Antimicrobial |

| 1-(4-fluorophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one | Fluorophenyl Structure | Low Anticancer Activity |

| This compound | Current Compound | High Antimicrobial & Potential Anticancer |

Q & A

Q. How can reaction conditions be optimized for synthesizing 1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of temperature (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF or DCM), and catalyst choice (e.g., Lewis acids for cyclization steps). For instance, highlights that Friedel-Crafts acylation steps benefit from AlCl₃ catalysis, while coupling reactions may require Pd-based catalysts. Reaction monitoring via thin-layer chromatography (TLC) and iterative purification using column chromatography are critical for isolating high-purity products .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying proton and carbon environments, particularly the benzodiazole and pyrrolidinone moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹). X-ray crystallography (using SHELXL) resolves stereochemistry and crystal packing .

Q. What methodologies are recommended for initial pharmacological screening of this compound?

- Methodological Answer : Begin with in vitro assays targeting adenosine receptors or enzymes (e.g., kinases) due to structural similarities to benzimidazole derivatives. Use competitive binding assays (radioligand displacement) and cell viability assays (MTT for cytotoxicity). notes that receptor modulation studies should employ dose-response curves (1 nM–100 µM) to calculate IC₅₀ values. Parallel screening against bacterial/fungal strains (MIC assays) can assess antimicrobial potential .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Combine computational docking (AutoDock Vina) to predict binding poses with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins. For crystallographic analysis, SHELXL refinement resolves ligand-protein interactions at atomic resolution .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in flexible substituents (e.g., ethyl groups) and twinning. SHELXL’s TWIN and BASF commands model twinned data, while PART instructions handle disordered moieties. High-resolution data (≤1.0 Å) and anisotropic displacement parameter refinement improve accuracy. emphasizes SHELXL’s robustness for small-molecule refinement despite complex stereochemistry .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Systematic substitution at the bromophenyl (e.g., Cl, F) or ethyl-benzodiazole positions (e.g., propyl, propargyl) is synthesized via Suzuki coupling or nucleophilic substitution. In silico QSAR models (e.g., CoMFA) correlate substituent electronegativity/logP with activity. Biological testing across derivatives identifies pharmacophores, as seen in for analogous triazole-benzimidazole hybrids .

Q. How should discrepancies in biological activity data between studies be resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding. Meta-analysis of raw data (e.g., Hill slopes in dose-response curves) identifies outliers. and suggest verifying compound purity (HPLC ≥95%) to rule out impurities as confounding factors .

Q. Which computational approaches predict the compound’s pharmacokinetic properties and metabolic stability?

- Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Molecular dynamics (MD) simulations (GROMACS) model liver microsome interactions. In vitro hepatocyte assays validate predictions. highlights methoxy groups enhancing metabolic stability via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.